molecular formula C16H34O B079914 2-Hexadecanol CAS No. 14852-31-4

2-Hexadecanol

Cat. No. B079914
CAS RN: 14852-31-4
M. Wt: 242.44 g/mol
InChI Key: FVDRFBGMOWJEOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids presents a foundation for understanding the chemical pathways to derive 2-Hexadecanol. The synthesis involved a multistep process starting from methyl(2R)-2-hydroxyhexadecanoate, leading to the creation of deuterated hexadecanoic acids with high isotopic and optical purity, which are precursors to 2-Hexadecanol (Tulloch, 1982).

Molecular Structure Analysis

The molecular structure and organization of 2-Hexadecanol isomers at the air/water interface have been explored, revealing the compact films formed by 1- and 2-hexadecanol through surface tension methods and vibrational sum frequency spectroscopy. This study showed the significant influence of the alcohol functional group's position on the molecular area and conformational order of these isomers (Can, Mago, & Walker, 2006).

Chemical Reactions and Properties

Research into the synthesis and configurational assignment of (R) and (S)-2-bromohexadecanoic acids contributes to understanding the chemical reactivity of 2-Hexadecanol's precursors, highlighting the diastereoselective bromination and subsequent steps to obtain the desired enantiomers, confirming their absolute configuration through chemical synthesis (Hernanz, Camps, Guerrero, & Delgado, 1995).

Physical Properties Analysis

The experimental study on the binary system between hexadecane and 1-hexadecanol provided insights into the crystal structures and phase diagram, illustrating the miscibility and solid-state behavior of 1-hexadecanol and its impact on thermal protection of liquids (Métivaud et al., 2005). Moreover, the low-temperature heat capacities and thermodynamic properties of 1-hexadecanol have been meticulously characterized, providing valuable data on its solid-liquid phase transition and enthalpy of fusion (Xing et al., 2008).

Chemical Properties Analysis

The metabolic engineering of Saccharomyces cerevisiae for improved 1-hexadecanol production showcases the chemical properties and potential biotechnological applications of 2-Hexadecanol. By manipulating genes involved in lipid metabolism, researchers significantly enhanced the production of 1-hexadecanol, demonstrating its importance as a component in surfactants, lubricants, and other industrial products (Feng, Lian, & Zhao, 2015).

Scientific Research Applications

  • Surface and Interfacial Studies : 2-Hexadecanol has been studied for its behavior at the air/water interface. Research has shown that it forms compact films with a high degree of conformational order, impacting the molecular orientation within monolayer films, which is relevant for understanding surface chemistry and material science (Can, Mago, & Walker, 2006).

  • Evaporation Reduction : Hexadecanol has been used as a chemical "blanket" to reduce water evaporation. This application is significant in water conservation, especially in areas with high evaporation rates like reservoirs (Electrical Engineering, 1958).

  • Clinical Applications : In the medical field, hexadecanol is used to enhance the spreading properties of synthetic clinical lung surfactants. This application is crucial for improving lung function and treatment efficacy in certain respiratory conditions (Zhu, Sun, Hao, & Zhang, 2016).

  • Metabolic Engineering : Research on Saccharomyces cerevisiae, a type of yeast, has shown that it can be engineered to produce 1-hexadecanol. This process has implications in the production of various chemicals like surfactants and lubricants, highlighting the potential of bioengineering in industrial applications (Feng, Lian, & Zhao, 2015).

  • Cellular Mechanisms Studies : Hexadecanol has been used as an analog to study free fatty acid uptake in cells. This research aids in understanding the cellular mechanisms related to lipid metabolism and transport (Spector & Soboroff, 1972).

  • Emulsion Stabilization : Studies have investigated the role of hexadecanol in stabilizing oil-in-water emulsions. This research is important for understanding and improving industrial processes that involve emulsions, such as in pharmaceuticals and food production (Elworthy, Florence, & Rogers, 1971).

  • Thermal Energy Storage : Hexadecanol has been used in creating phase-change materials for thermal energy storage. This application is significant in the field of renewable energy and sustainability, as it offers a method for storing thermal energy efficiently (Tang, Wang, Xu, Xiu, & Zhang, 2016).

properties

IUPAC Name

hexadecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDRFBGMOWJEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871235
Record name 2-hexadecanol
Source EPA DSSTox
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Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecanol

CAS RN

14852-31-4
Record name 2-Hexadecanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexadecan-2-ol
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Record name 2-Hexadecanol
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Record name 2-hexadecanol
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Record name Hexadecan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
857
Citations
S Sharifi, PG Mostafavi, R Tarasi, AM Moradi… - European journal of …, 2020 - Elsevier
… , 3ol, hexadecanoic acid, and 2-Hexadecanol. The results demonstrated that the compounds … compounds in this study, compound 3 (2-Hexadecanol) has the most significant toxic effect …
Number of citations: 15 www.sciencedirect.com
SZ Can, DD Mago, RA Walker - Langmuir, 2006 - ACS Publications
… 1- and 2-hexadecanol form compact films having a high degree of conformational order and molecular areas of 18.9 and 21.5 Å 2 /molecule, respectively. This result for 2-hexadecanol …
Number of citations: 36 pubs.acs.org
G Weidemann, G Brezesinski, D Vollhardt, C DeWolf… - Langmuir, 1999 - ACS Publications
… Other substances such as 2-hydroxypalmitic acid, 2-palmitoylglycerol, and 2-hexadecanol were studied and found to show no tilt orientational order at the resolution limit of our …
Number of citations: 38 pubs.acs.org
DA Klein, FA Henning - Applied Microbiology, 1969 - Am Soc Microbiol
… or two oxidation products, 2-hexadecanol and 3-hexadecanone, were used as substrates. However, washed resting cell suspensions of the organism transformed 2-hexadecanol, or a …
Number of citations: 37 journals.asm.org
R Walker, S Can, D Mago - APS March Meeting Abstracts, 2006 - ui.adsabs.harvard.edu
… At their equilibrium spreading pressures, both 1- and 2- hexadecanol form very compact films having a high degree of conformational order and molecular areas of 19 and 28 sq. …
Number of citations: 3 ui.adsabs.harvard.edu
I Kubo, H Muroi, A Kubo - Journal of natural products, 1994 - ACS Publications
… Among them, 2-hexadecanol showed the most activity with an MIC of 0.78 µg/ml. As mentioned … Among the alcohols tested, 1-pentadecanol, 1hexadecanol, and 2-hexadecanol may be …
Number of citations: 175 pubs.acs.org
A Brakemeier, D Wullbrandt, S Lang - Applied microbiology and …, 1998 - Springer
… In contrast to our previous experiments with the higher homologues 2-tetradecanol and 2-hexadecanol, 2-dodecanol (and especially 2-decanol) led to a growth inhibition of the yeast. …
Number of citations: 77 link.springer.com
LG Whyte, J Hawari, E Zhou… - Applied and …, 1998 - Am Soc Microbiol
… and 2-hexadecanol were identified by comparison of their retention times and mass spectra with authentic standards (Fig.5). After 48 h, both the 1-hexadecanol and 2-hexadecanol …
Number of citations: 453 journals.asm.org
G Weidemann, G Brezesinski, D Vollhardt, H Möhwald - Langmuir, 1998 - ACS Publications
… reproduced in the diffraction patterns of 2-hexadecanol and 2-… -glycerol and 2-hexadecanol evidently result from a different … in the diffraction patterns of 2-hexadecanol indicates that the …
Number of citations: 60 pubs.acs.org
EE Meyer, MF Islam, W Lau, HD Ou-Yang - Langmuir, 2000 - ACS Publications
… The 2-hexadecanol (ISOFOL-16) had a larger complexation probability than those of alkanes. If the complexation involved more than one m-β-CD per 2-hexadecanol, we expect to see …
Number of citations: 11 pubs.acs.org

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